- Reagents and synthetic methods. 57. Reduction of carbonyl compounds promoted by silicon hydrides under the influence of trimethylsilyl-based reagents, Canadian Journal of Chemistry, 1986, 64(12), 2342-7

Cas no 95-71-6 (Methylhydroquinone)

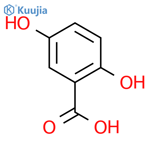

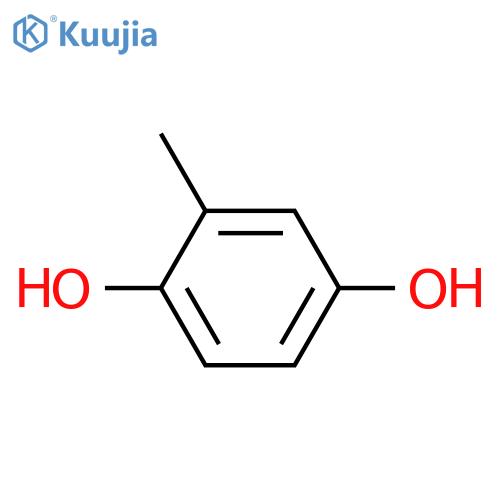

Methylhydroquinone structure

Produktname:Methylhydroquinone

Methylhydroquinone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Methylbenzene-1,4-diol

- 3-METHYL-1,4-DIHYDROXYBENZENE

- METHYLHYDROQUINONE

- P-TOLUHYDROQUINOL

- 1,4-Dihydroxy-2-methylbenzene

- 2,5-Toluenediol

- 2-Methyl-1,4-benzenediol (2-methylhydroquinone)

- 2-methyl-1,4-hydroquinone

- 2-methyl-4-benzenediol

- 2-Methyl-p-hydroquinone

- 4-Benzenediol,2-methyl-1

- Hydroquinone, methyl-

- methyl-hydroquinon

- Methyl-p-hydroquinone

- p-Toluquinol

- Toluquinol

- THQ

- 2,5-Dihydroxytoluene

- p-Toluhydroquinone

- 2-Methyl-1,4-benzenediol

- Toluhydroquinone

- 2-Methylhydroquinone

- Tolylhydroquinone

- 1,4-Benzenediol, 2-methyl-

- METHYL HYDROQUINONE

- Pyrolin

- Hydroquinone, tolyl-

- THQ (VAN)

- NSC496

- 2-Methyl-1,4-benzenediol (ACI)

- Hydroquinone, methyl- (6CI, 8CI)

- 2-Methyl-1,4-dihydroxybenzene

- 4-Hydroxy-2-methylphenol

- M-HQ

- m-Methylhydroquinone

- Methyl 1,4-dihydroxybenzene

- NSC 4962

- o-Methylhydroquinone

- Speciosin G

- Methylhydroquinone

-

- MDL: MFCD00002345

- Inchi: 1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3

- InChI-Schlüssel: CNHDIAIOKMXOLK-UHFFFAOYSA-N

- Lächelt: OC1C=C(C)C(O)=CC=1

- BRN: 2041489

Berechnete Eigenschaften

- Genaue Masse: 124.05243

- Monoisotopenmasse: 124.05243

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 0

- Komplexität: 92.9

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1

- Oberflächenladung: 0

- Tautomerzahl: 13

- Topologische Polaroberfläche: 40.5

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.1006 (rough estimate)

- Schmelzpunkt: 128-130 °C (lit.)

- Siedepunkt: 285°C

- Flammpunkt: Fahrenheit: 341.6° f< br / >Celsius: 172° C< br / >

- Brechungsindex: 1.4922 (estimate)

- Löslichkeit: 77g/l

- Wasserteilungskoeffizient: 77G/L(25ºC)

- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with oxidizing agents, strong bases.

- PSA: 40.46000

- LogP: 1.40620

- FEMA: 3596

- Löslichkeit: Nicht bestimmt

Methylhydroquinone Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: 26-36

- RTECS:MX6700000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:In dicht verschlossenen Behältern aufbewahren. An einem kühlen, trockenen und gut belüfteten Ort vor inkompatiblen Substanzen aufbewahren.

- PackingGroup:III

- TSCA:Yes

- Gefahrenklasse:6.1(b)

Methylhydroquinone Zolldaten

- HS-CODE:29072900

Methylhydroquinone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC284-100g |

Methylhydroquinone |

95-71-6 | 98% | 100g |

¥93.0 | 2022-06-10 | |

| Enamine | EN300-124928-5.0g |

2-methylbenzene-1,4-diol |

95-71-6 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| Enamine | EN300-124928-50.0g |

2-methylbenzene-1,4-diol |

95-71-6 | 95.0% | 50.0g |

$63.0 | 2025-03-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250396-250g |

Methylhydroquinone, |

95-71-6 | 250g |

¥414.00 | 2023-09-05 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4871-5 mg |

Pyrolin |

95-71-6 | 99.83% | 5mg |

¥287.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000423-500g |

Methylhydroquinone |

95-71-6 | 98% | 500g |

¥377 | 2024-07-19 | |

| Life Chemicals | F0001-2277-5g |

Methylhydroquinone |

95-71-6 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F0001-2277-1g |

Methylhydroquinone |

95-71-6 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| TRC | M312535-50g |

Methylhydroquinone |

95-71-6 | 50g |

$ 201.00 | 2023-09-07 | ||

| Life Chemicals | F0001-2277-2.5g |

Methylhydroquinone |

95-71-6 | 95%+ | 2.5g |

$40.0 | 2023-09-07 |

Methylhydroquinone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Chlorotrimethylsilane , 1,1,3,3-Tetramethyldisiloxane , Sodium iodide Solvents: Acetonitrile , Dichloromethane

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: 1-Methyl-1,4-cyclohexadiene Catalysts: Trifluoroacetic acid Solvents: Toluene ; 2 h, 30 °C

Referenz

- 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones, Journal of Organic Chemistry, 2019, 84(21), 13655-13664

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 3 h, 0 °C

1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 3 h, rt; 0 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; neutralized, rt

1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 3 h, rt; 0 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; neutralized, rt

Referenz

- An easy two-step reduction of salicylic acids and alcohols to 2-methylphenols, Synthesis, 2005, (15), 2479-2481

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Acetic acid , N-Methyl-2-pyrrolidone , Oxygen Catalysts: Cuprate(1-), trichloro-, lithium, dihydrate Solvents: Methyl isobutyl ketone , Water ; 24 h, 700 kPa, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 5.5 h, 630 kPa, 80 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Water ; 5.5 h, 630 kPa, 80 °C

Referenz

- Processes for production of benzoquinones by oxidation of aromatic hydroxy compounds over copper catalyst followed by reduction to hydroquinones, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Palladium (diphenyl-2-pyridylphosphine complex, porous organic polymer supported) , Pyridine, 2-[bis(4-ethenylphenyl)phosphino]-, homopolymer (palladium complex) Solvents: Dimethylacetamide ; rt → 140 °C; 12 h, 1 atm, 140 °C

Referenz

- Pd0-PyPPh2@porous organic polymer: Efficient heterogeneous nanoparticle catalyst for dehydrogenation of 3-methyl-2-cyclohexen-1-one without extra oxidants and hydrogen acceptors, Molecular Catalysis, 2018, 456, 49-56

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; reflux; 1 h, reflux; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux

Referenz

- Green, lithium salt-free synthesis of 2-alkylated 1,4-benzenediols in hydroalcoholic media, Green Chemistry Letters and Reviews, 2016, 9(4), 210-215

Herstellungsverfahren 8

Herstellungsverfahren 9

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine

Referenz

- The generation of C,O,O-trilithiated derivatives of dihydric phenols, Tetrahedron Letters, 1991, 32(49), 7313-16

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid , Hydrogen peroxide Solvents: Water ; 6 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, rt

Referenz

- Selective electro-oxidation of phenol to 1,4-hydroquinone employing carbonaceous electrodes: surface modification is the key, New Journal of Chemistry, 2022, 46(5), 2518-2525

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium dodecyl sulfate , Ceric ammonium nitrate Solvents: Acetic acid , Water

1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water

1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid , Water

Referenz

- Hydroxylation of alkylphenols by cerium(IV) in conjunction with hydrogen peroxide and sodium dodecyl sulfate, Journal of the Chemical Society, 1988, (2), 128-9

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Ethanol

Referenz

- Action of Dilute Sulfuric Acid on Phenyl- and p-Tolylhydroxylamine (in the Presence and Absence of Phenol), Annalen der Chemie, 1912, 390, 131-90

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 86 °C; 1 h, 86 °C

Referenz

- Improvement of the synthesis process of methyhydroquinone, Henan Huagong, 2003, (2), 15-16

Herstellungsverfahren 16

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Catalysts: Aluminum Solvents: Water ; rt → 86 °C; 30 min, 86 °C; 60 min, 86 °C; 86 °C → 25 °C

Referenz

- Synthesis process for 2-methyl-1,4-dihydroxybenzene, Huagong Shikan, 2005, 19(10), 24-26

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: Benzyltriethylammonium chloride , Titanium superoxide (Ti(O2)2) Solvents: Water ; rt → 60 °C; 50 - 60 °C; 1 h, 50 - 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Nickel ; > 10 h, 0.6 MPa, 100 °C; 5 min, reflux

1.2 Reagents: Hydrogen Catalysts: Nickel ; > 10 h, 0.6 MPa, 100 °C; 5 min, reflux

Referenz

- Method for preparation of 2-methylhydroquinone, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Sodium persulfate Solvents: Water

Referenz

- Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds, Synthetic Communications, 2002, 32(10), 1501-1515

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water

Referenz

- Synthesis of methylhydroquinone, Jingxi Huagong, 2000, 17(12), 735-737

Methylhydroquinone Raw materials

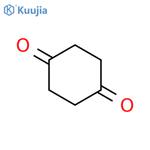

- 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-

- 2,5-Dihydroxybenzoic acid

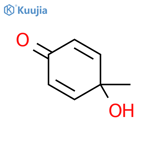

- p-Toluquinone

- 1,4-Cyclohexanedione

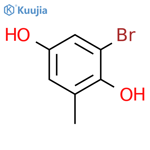

- 1,4-Benzenediol, 2-bromo-6-methyl-

Methylhydroquinone Preparation Products

Methylhydroquinone Verwandte Literatur

-

Yang Yu,Huangzhao Wei,Li Yu,Tong Zhang,Sen Wang,Xuning Li,Junhu Wang,Chenglin Sun RSC Adv. 2015 5 41867

-

Shuhei Sakurai,Akito Kikuchi,Hiroaki Gotoh RSC Adv. 2022 12 4094

-

3. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376

-

4. Mechanisms of reduction of a nickel(IV) oxime complex by 1,2- and 1,4-dihydroxybenzene compounds in aqueous perchlorate mediaDonal H. Macartney,Alexander McAuley J. Chem. Soc. Dalton Trans. 1984 103

-

Wenqiang Yao,Yongjun Li,Chun Feng,Guolin Lu,Xiaoyu Huang RSC Adv. 2014 4 52105

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Phenole Dihydroxybenzole Hydrochinone

- Lösungsmittel und organische Chemikalien Organische Verbindungen Alkohol/Äther

- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Phenole Hydrochinone

95-71-6 (Methylhydroquinone) Verwandte Produkte

- 496-73-1(4-methylbenzene-1,3-diol)

- 608-43-5(2,3-Xylohydroquinone)

- 488-17-5(3-Methylcatechol)

- 553-97-9(p-Toluquinone)

- 2416-94-6(2,3,6-Trimethylphenol)

- 697-82-5(2,3,5-Trimethyphenol)

- 700-13-0(Trimethylhydroquinone)

- 608-25-3(2-Methylresorcinol)

- 654-42-2(2,6-Dimethylhydroquinone)

- 527-60-6(2,4,6-Trimethylphenol)

Empfohlene Lieferanten

Jiangsu Xinsu New Materials Co., Ltd

(CAS:95-71-6)

Reinheit:99%

Menge:25KG,200KG,1000KG

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-71-6)2-Methylhydroquinone

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung